Glycine hydrochloride

Description

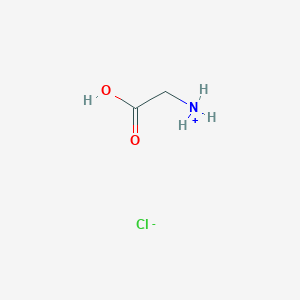

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2.ClH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLXQGJVBGMLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-40-6 (Parent) | |

| Record name | Glycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7064079 | |

| Record name | Glycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Glycine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7490-95-1, 6000-43-7 | |

| Record name | Diglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7490-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoacetic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6000-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225ZLC74HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glycine hydrochloride synthesis and purification for laboratory use

An In-depth Technical Guide to the Synthesis and Purification of Glycine (B1666218) Hydrochloride for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and analysis of glycine hydrochloride. The protocols and data presented are compiled from established chemical literature and patents to ensure reliability and reproducibility for research and development applications.

Introduction

This compound (C₂H₅NO₂ · HCl) is the hydrochloride salt of glycine, the simplest proteinogenic amino acid.[1] It is a stable, white crystalline solid that is highly soluble in water.[2][3] In laboratory and pharmaceutical settings, it is often preferred over free glycine due to its enhanced stability and ease of handling, as free glycine esters can be prone to polymerization.[4] Glycine itself is a crucial inhibitory neurotransmitter, primarily active in the spinal cord and brainstem, where it modulates chloride ion permeability across postsynaptic membranes.[3] This guide details a robust method for its preparation and purification.

Chemical and Physical Properties

A summary of the key properties of this compound is essential for its proper handling and use in experimental setups.

| Property | Value | References |

| Molecular Formula | C₂H₆ClNO₂ | [2][5] |

| Molecular Weight | 111.53 g/mol | [6] |

| Appearance | White to pale cream crystalline powder | [5] |

| Melting Point | 178-182 °C | [2][5] |

| Solubility | Soluble in water (500 mg/mL) | [3] |

| pH (10% aq. soln.) | 1.0 - 2.0 | [2] |

Synthesis of this compound

The most direct and common laboratory method for synthesizing this compound is the reaction of glycine with concentrated hydrochloric acid. The following protocol is adapted from a patented two-step process designed to achieve high purity and yield.[7]

Synthesis Reaction

The synthesis involves the protonation of the amino group of glycine by hydrochloric acid, forming the ammonium (B1175870) salt.

Caption: Reaction scheme for the formation of this compound.

Experimental Protocol: Two-Step Crystallization

This protocol maximizes yield by recovering the product in two crops.[7]

Materials and Reagents:

-

Glycine (reagent grade)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Anhydrous Hydrogen Chloride (gas or solution in a compatible solvent)

-

Deionized Water

-

Reaction vessel with heating and cooling capabilities

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

Step 1: First Crop Generation

-

In a suitable reaction vessel, add 100g (1.33 moles) of glycine to 150 mL of concentrated hydrochloric acid.[7]

-

Heat the reaction mixture with stirring to between 50°C and 55°C until all solids dissolve.[7]

-

Cool the resulting solution to between -15°C and 0°C.[7]

-

Maintain this temperature for 15 to 30 minutes to allow for complete crystallization.[7]

-

Filter the resulting solid (the first crop) using a Büchner funnel. Retain the filtrate for the second step.

Step 2: Second Crop Generation

-

Cool the filtrate from Step 1 to between -5°C and 5°C.[7]

-

Add a molar excess of anhydrous hydrogen chloride to the cooled filtrate.

-

Allow the mixture to warm to room temperature (approx. 23-25°C) and hold for 15 to 30 minutes.[7]

-

Cool the mixture again to between -20°C and -10°C and maintain this temperature for 10 to 20 minutes.[7]

-

Filter the resulting solid to obtain the second crop of this compound.[7]

Step 3: Drying

-

Combine the first and second crops of the product.

-

Dry the combined product in a vacuum oven at 90°C for approximately 18 hours.[7]

-

The expected outcome is a high-purity product (≥95%) with a yield of at least 90%.[7]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Purification

For applications requiring exceptionally high purity, an additional recrystallization step can be performed. The goal is to dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to slowly cool, forming pure crystals while impurities remain in the mother liquor.

Experimental Protocol: Recrystallization

Materials and Reagents:

-

Crude this compound

-

Deionized water

-

Ethanol (B145695) (95% or absolute)

-

Heating mantle or water bath

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water (e.g., heated to 60-70°C) dropwise while stirring until the solid just dissolves. Avoid using an excessive amount of solvent.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and colored impurities.[8]

-

Allow the solution to cool slowly to room temperature. To further increase the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Once crystallization is complete, collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

-

Dry the purified crystals in a vacuum oven under appropriate conditions (e.g., 60-90°C) until a constant weight is achieved.

Purity Assessment and Quality Control

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized this compound.[9]

| Technique | Purpose | Expected Result |

| Melting Point | Assess purity and identity | A sharp melting range of 178-182°C.[2][5] Impurities typically broaden and depress the melting range. |

| Infrared (IR) Spectroscopy | Confirm functional groups and identity | The spectrum should be authentic and match a reference spectrum, showing characteristic peaks for N-H, C=O, and C-O stretches.[2][10] |

| HPLC | Quantify purity | Purity of >98% is typically achievable.[11] This method separates the main component from impurities.[9] |

| Titration | Assay (determine content) | Titration with a standardized base (or perchloric acid in a non-aqueous solvent) can determine the exact percentage of this compound.[12] |

Experimental Protocol: Purity Verification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of the final product.[11]

Instrumentation and Conditions (Typical):

-

Column: Primesep 100 (or similar C18 or mixed-mode column suitable for polar compounds).[11]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detector: UV detector set at a low wavelength (e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL).

Data Analysis:

-

Run a blank (mobile phase) and a standard of known purity, if available.

-

Inject the prepared sample solution.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purification and Analysis Workflow

Caption: Workflow for the purification and quality analysis of glycine HCl.

Biological Context: Glycine Signaling Pathway

Glycine is a primary inhibitory neurotransmitter in the central nervous system. Understanding its mechanism of action is critical for researchers in neuroscience and drug development. This compound serves as a stable precursor for preparing solutions used in these studies.

Caption: Simplified signaling pathway of glycine as an inhibitory neurotransmitter.

References

- 1. Glycine - Wikipedia [en.wikipedia.org]

- 2. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 5. A12162.0E [thermofisher.com]

- 6. 甘氨酸 盐酸盐 - 乙氨酸, 氨基乙酸 [sigmaaldrich.com]

- 7. US4988789A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound(6000-43-7) IR Spectrum [chemicalbook.com]

- 11. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to the Chemical Properties and Structural Analysis of Glycine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structural features, and analytical methodologies for glycine (B1666218) hydrochloride. The information is intended to support research, development, and quality control activities involving this fundamental amino acid salt.

Chemical and Physical Properties

Glycine hydrochloride (C₂H₆ClNO₂) is the simplest amino acid hydrochloride salt. It presents as a white to almost white crystalline powder.[1][2] The compound is formed by the reaction of glycine with hydrochloric acid, resulting in the protonation of the amino group.[1] It is a hygroscopic solid, indicating it readily absorbs moisture from the atmosphere.[1][2]

General Identifiers

| Property | Value | Reference |

| Molecular Formula | C₂H₆ClNO₂ | [1] |

| Molecular Weight | 111.53 g/mol | [1] |

| CAS Number | 6000-43-7 | [2] |

| IUPAC Name | 2-aminoacetic acid;hydrochloride | [1] |

| Synonyms | Aminoacetic acid hydrochloride, Glycocoll hydrochloride, H-Gly-OH·HCl | [1][2] |

Physicochemical Data

This compound is highly soluble in water but has limited solubility in organic solvents like ethanol (B145695) and ether.[1] Its acidic nature in solution makes it a common component in buffer preparations, particularly for creating buffers in the pH range of 2.2 to 3.6.

| Property | Value | Reference |

| Melting Point | 176-180 °C | [2] |

| Solubility | Soluble in water | [1] |

| pKa₁ (Carboxyl Group) | ~2.3 | |

| pKa₂ (Ammonium Group) | ~9.6 | |

| Appearance | White to almost white crystalline powder | [1][2] |

| Sensitivity | Hygroscopic | [2] |

Structural Analysis

In aqueous solution, the glycine molecule exists as a zwitterion (⁺NH₃CH₂COO⁻). The addition of hydrochloric acid protonates the carboxylate group, resulting in a cationic form, which crystallizes with a chloride counter-ion to form this compound (⁺NH₃CH₂COOH·Cl⁻).

Crystallographic Data

Precision neutron diffraction studies have determined the crystal structure of this compound.[3] It crystallizes in the monoclinic system. The crystal structure is stabilized by a network of hydrogen bonds where chloride ions link three neighboring glycine cations, forming layers.[3]

While specific, high-precision bond lengths and angles are not detailed in readily available literature, the study notes that the estimated standard deviations for these measurements are approximately 0.002 Å for bond distances and 0.2° for bond angles.[3]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a | 7.117(2) Å | [3] |

| b | 5.234(2) Å | [3] |

| c | 13.745(3) Å | [3] |

| β | 97.25(1) ° | [3] |

| Z | 4 |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of this compound.

| Technique | Purpose & Expected Observations |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. Expected peaks include: broad O-H stretch (from COOH) around 2500-3300 cm⁻¹, N-H stretch (from NH₃⁺) around 3000 cm⁻¹, C=O stretch (from COOH) around 1750 cm⁻¹, and N-H bending vibrations around 1500-1600 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework. In ¹H NMR (in D₂O), a singlet corresponding to the two methylene (B1212753) (-CH₂-) protons is expected. In ¹³C NMR, two distinct signals are expected: one for the methylene carbon and one for the carbonyl carbon. |

| Raman Spectroscopy | Complements IR spectroscopy, providing information on molecular vibrations. It is particularly useful for studying the solid-state structure and identifying polymorphic forms if they were to exist. |

Experimental Protocols

Synthesis of this compound

This compound can be readily synthesized by treating glycine with concentrated hydrochloric acid.[4]

Protocol:

-

Add glycine (1.33 moles) to concentrated hydrochloric acid (1.27 moles).[4]

-

Heat the reaction mixture with stirring to between 50°C and 53°C until a clear solution is formed.[4]

-

Cool the resulting solution to between -15°C and 0°C to induce crystallization.[4]

-

Maintain the low temperature for 15-30 minutes to maximize crystal formation.[4]

-

Filter the resulting solid product using vacuum filtration.

-

Wash the collected crystals with a small amount of cold, anhydrous solvent (e.g., ethanol) to remove residual acid.

-

Dry the final product in a vacuum oven at an appropriate temperature (e.g., 90°C) to yield pure this compound.[4]

Purification by Recrystallization

If further purification is required, this compound can be recrystallized from an appropriate solvent system, typically involving water and an alcohol like ethanol.[5]

Protocol:

-

Dissolve the crude this compound in a minimum amount of hot water.[6][7]

-

If any insoluble impurities are present, perform a hot filtration to remove them.[7]

-

Slowly add a miscible anti-solvent, such as ethanol, to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[7]

-

Isolate the purified crystals by vacuum filtration.[7]

-

Wash the crystals with a small volume of cold ethanol.[7]

-

Dry the crystals under vacuum to remove all solvent residues.[7]

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification of this compound.[8] An ion-pair reversed-phase method is often effective.[9][10]

Protocol:

-

Mobile Phase Preparation: Prepare an aqueous mobile phase containing 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate. Adjust the pH to 2.5 using phosphoric acid.[9][10]

-

Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a series of standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).

-

Sample Preparation: Accurately weigh the test sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and quantify the this compound concentration by comparing its peak area to the calibration curve.

Key Relationships and Workflows

Dissociation Equilibrium in Aqueous Solution

This compound exists in equilibrium with the zwitterionic and anionic forms of glycine in solution. The predominant species is dependent on the pH of the medium.

General Experimental Workflow for Analysis

A typical workflow for the synthesis and analysis of this compound involves synthesis, purification, and characterization to confirm identity and purity.

References

- 1. This compound | C2H6ClNO2 | CID 22316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6000-43-7 [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. US4988789A - Process for preparing this compound - Google Patents [patents.google.com]

- 5. CN1022320C - Purification method of glycine - Google Patents [patents.google.com]

- 6. US3985801A - Process for recovering glycine from sodium chloride solutions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Glycine Hydrochloride in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, preparation, and application of glycine (B1666218) hydrochloride (Glycine-HCl) buffers in biological research. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this buffer system in their experimental workflows.

Core Concepts: The Buffering Action of Glycine-HCl

Glycine, the simplest amino acid, is an amphoteric molecule, meaning it can act as both an acid and a base. This property is conferred by its two ionizable groups: a carboxylic acid group and an amino group. In a Glycine-HCl buffer, the addition of hydrochloric acid ensures that the solution is in the acidic range, where the buffering capacity is primarily dictated by the carboxyl group of glycine.

The buffering mechanism of Glycine-HCl revolves around the equilibrium between the fully protonated form of glycine (the conjugate acid) and its zwitterionic form (the conjugate base). The relevant pKa for this equilibrium is that of the carboxyl group, which is approximately 2.34 at 25°C.[1][2] The buffer is most effective at resisting pH changes in the range of approximately 2.2 to 3.6.[1]

The Henderson-Hasselbalch equation is a fundamental tool for calculating the pH of a buffer solution and for understanding its composition:

pH = pKa + log ([Glycine (zwitterion)] / [Glycine (protonated)])

This equation demonstrates that the pH of the buffer is a function of the pKa of the buffering group and the ratio of the conjugate base to the conjugate acid. When the concentrations of the zwitterionic and protonated forms are equal, the pH of the solution is equal to the pKa.

Below is a diagram illustrating the chemical equilibrium of the Glycine-HCl buffer system.

References

The Inhibitory Neurotransmitter Glycine Hydrochloride: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Mechanisms, Experimental Protocols, and Therapeutic Potential of Glycinergic Signaling

Glycine (B1666218), the structurally simplest amino acid, plays a pivotal role in the central nervous system (CNS) as a primary inhibitory neurotransmitter, particularly in the spinal cord and brainstem.[1][2] Its hydrochloride salt, glycine hydrochloride, is frequently utilized in research settings to prepare aqueous solutions of glycine for experimental applications. This technical guide provides a comprehensive overview of the role of glycine as an inhibitory neurotransmitter, detailing its receptor pharmacology, signaling pathways, and the experimental methodologies used to investigate its function. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neuroscience and pharmacology.

The Glycinergic System: Receptors and Transporters

The inhibitory effects of glycine are primarily mediated through its interaction with ionotropic glycine receptors (GlyRs), which are ligand-gated chloride channels.[1][3] The activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the postsynaptic membrane and a decrease in neuronal excitability.[1][3] The termination of glycinergic signaling is facilitated by the rapid re-uptake of glycine from the synaptic cleft by two high-affinity glycine transporters, GlyT1 and GlyT2.[4][5]

Glycine Receptors (GlyRs)

GlyRs are pentameric structures composed of α and β subunits that form a central ion pore.[1][5] There are four known α subunits (α1-α4) and one β subunit.[1][6] The subunit composition of the receptor determines its pharmacological and kinetic properties.[5][7] Embryonic GlyRs are typically homomers of the α2 subunit, while adult GlyRs are predominantly heteromers of α1 and β subunits.[1][6] The β subunit is crucial for the synaptic clustering of GlyRs through its interaction with the scaffolding protein gephyrin.[1]

Glycine Transporters (GlyTs)

GlyT1 is predominantly expressed in glial cells and is involved in regulating glycine levels at both inhibitory and excitatory synapses, where glycine acts as a co-agonist at NMDA receptors.[4][8] GlyT2 is primarily found on presynaptic terminals of glycinergic neurons and is crucial for replenishing vesicular glycine stores.[4][9]

Quantitative Data on Glycinergic System Components

The following tables summarize key quantitative data for glycine receptors and transporters, providing a valuable resource for experimental design and data interpretation.

Table 1: Glycine Receptor Ligand Binding Affinities (Ki/Kd values)

| Ligand | Receptor Subunit | Ki/Kd (nM) | Notes |

| Strychnine | Native GlyR | 0.03 µM (30 nM) | High-affinity competitive antagonist.[10] |

| Glycine | Native GlyR | 10 µM (10,000 nM) | Affinity for the receptor.[10] |

Table 2: Glycine Receptor Agonist and Antagonist EC50/IC50 values

| Compound | Receptor Subunit | EC50/IC50 | Agonist/Antagonist |

| Glycine | α1 homomer | 124 ± 16 µM | Agonist[11] |

| Glycine | α1β heteromer | 63 ± 13 µM | Agonist[3] |

| Glycine | α2 homomer | 86 ± 2 µM | Agonist[7] |

| Glycine | α2β heteromer | 48 ± 8 µM | Agonist[7] |

| Glycine | α3 homomer | 166 µM | Agonist[12] |

| Glycine | α3β heteromer | 396 µM | Agonist[12] |

| β-Alanine | α1 homomer | - | Agonist[13] |

| Taurine | α1 homomer | - | Agonist[13] |

| Quercetin | α1 homomer | IC50 vs. Glycine | Antagonist[11] |

| Genistein | α1 homomer | IC50 vs. Glycine | Antagonist[11] |

| Picrotoxin | α3 homomer | 0.86 µM | Antagonist[12] |

| Picrotoxin | α3β heteromer | 11.79 µM | Antagonist[12] |

| Caffeine | α3 homomer | 247 µM | Antagonist[12] |

| Caffeine | α3β heteromer | 185 µM | Antagonist[12] |

Table 3: Glycine Receptor Channel Kinetics

| Parameter | Receptor Subunit | Value | Conditions |

| Activation time constant | Native (Ventral Cochlear Nucleus) | 13 ± 6 ms | 0.1 mM Glycine[14] |

| Deactivation time constant (fast) | Native (Zebrafish Mauthner cells) | ~5 ms | -50 mV holding potential[15] |

| Deactivation time constant (slow) | Native (Zebrafish Mauthner cells) | ~30 ms | -50 mV holding potential[15] |

| Desensitization time constant (fast) | Native (Ventral Cochlear Nucleus) | 13 ms | 1 mM Glycine[14] |

| Desensitization time constant (slow) | Native (Ventral Cochlear Nucleus) | 129 ms | 1 mM Glycine[14] |

Table 4: Glycine Transporter (GlyT1 & GlyT2) Inhibitor Ki/IC50 values

| Inhibitor | Transporter | Ki/IC50 | Notes |

| Sarcosine | GlyT1 | - | Competitive inhibitor[8] |

| NFPS | GlyT1 | - | Non-transportable, non-competitive inhibitor[8] |

| Org24461 | GlyT1 | - | Non-transportable, non-competitive inhibitor[8] |

| SSR504735 | GlyT1 | - | Non-transportable, non-competitive inhibitor[8] |

| ALX-1393 | GlyT2 | - | Inhibitor[16] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of glycine as an inhibitory neurotransmitter.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of glycinergic neurotransmission.

Preparation of this compound Solutions

For in vitro experiments, a stock solution of this compound is typically prepared in distilled water and then diluted to the desired final concentration in the appropriate buffer (e.g., artificial cerebrospinal fluid for electrophysiology).

Example: Preparation of 0.1 M Glycine-HCl Buffer (pH 3.0) [17]

-

Dissolve 7.5 g of glycine in 800 mL of distilled water.

-

Add 832 mg of hydrochloric acid.

-

Adjust the pH to 3.0 using HCl or NaOH.

-

Bring the final volume to 1 L with distilled water.

For electrophysiological recordings, glycine solutions are prepared in the extracellular/bath solution to the final desired concentration on the day of the experiment from a frozen stock solution (e.g., 1 M glycine in water).[18]

Whole-Cell Patch-Clamp Recording of Glycinergic Currents

This technique allows for the direct measurement of ion currents flowing through GlyRs in response to glycine application.[19][20]

Materials:

-

Cells expressing GlyRs (e.g., cultured neurons or transfected HEK293 cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2).[4]

-

Glycine and other pharmacological agents.

Procedure:

-

Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[20]

-

Fire-polish the pipette tip to smooth the opening.[21]

-

Fill the pipette with intracellular solution and mount it on the headstage of the patch-clamp amplifier.[21]

-

Apply positive pressure to the pipette to keep the tip clean as it is lowered into the bath solution.[21]

-

Under visual guidance, approach a target cell with the micropipette.[21]

-

Gently press the pipette tip against the cell membrane and release the positive pressure to form a high-resistance seal (gigaohm seal).[21]

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[21]

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).[4]

-

Apply glycine and other drugs to the cell via a perfusion system.

-

Record the resulting transmembrane currents.

Immunocytochemistry for Glycine Receptor Localization

This method is used to visualize the subcellular localization of GlyRs within neurons.[7][22]

Materials:

-

Fixed cells or tissue sections.

-

Primary antibody specific for a GlyR subunit.

-

Fluorophore-conjugated secondary antibody.

-

Blocking solution (e.g., 1% BSA, 300mM glycine in PBS with 0.1% Tween20).[7]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Mounting medium with DAPI.

Procedure:

-

Fix cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.[22]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[22][23]

-

Block non-specific antibody binding by incubating in blocking solution for 30-60 minutes.[22][23]

-

Incubate with the primary antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.[7]

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.[22]

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium containing DAPI.

-

Visualize the fluorescence using a confocal or fluorescence microscope.

In Vivo Microdialysis for Measuring Extracellular Glycine

This technique allows for the sampling and quantification of extracellular glycine levels in the brain of a living animal.[18][24]

Materials:

-

Microdialysis probes.

-

Stereotaxic apparatus.

-

Syringe pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system for glycine quantification.

Procedure:

-

Surgically implant a guide cannula into the brain region of interest using a stereotaxic apparatus.[18]

-

Allow the animal to recover for 24-48 hours.[18]

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[25]

-

Collect the dialysate samples in timed fractions.[18]

-

Administer pharmacological agents (e.g., GlyT inhibitors) and continue collecting dialysate.

-

Quantify the glycine concentration in the dialysate samples using HPLC with fluorescence detection after derivatization.[18]

Glycine Transporter Uptake Assay

This assay measures the activity of GlyT1 and GlyT2 by quantifying the uptake of radiolabeled glycine into cells.

Materials:

-

Cells expressing GlyT1 or GlyT2.

-

[³H]Glycine.

-

Scintillation counter.

-

HEPES buffer.

-

Non-specific uptake inhibitor (e.g., high concentration of non-radiolabeled glycine).

Procedure:

-

Prepare cell aggregates or cultured cells expressing the glycine transporter of interest.

-

Incubate the cells with [³H]Glycine (e.g., 50 nM) in the presence or absence of a test compound for a defined period (e.g., 15 minutes) at 37°C.

-

To determine non-specific uptake, a parallel incubation is performed in the presence of a high concentration of non-radiolabeled glycine (e.g., 10 mM).

-

Terminate the uptake by rapidly filtering the cells and washing them three times with ice-cold buffer to remove extracellular [³H]Glycine.

-

Measure the radioactivity retained by the cells using a scintillation counter.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Conclusion

This compound serves as an essential tool in neuroscience research, enabling the detailed investigation of inhibitory neurotransmission. The multifaceted role of glycine, from its primary inhibitory function in the spinal cord to its modulatory role at excitatory synapses, presents a rich area for further exploration. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute rigorous studies aimed at unraveling the complexities of the glycinergic system and its implications for neurological and psychiatric disorders. The continued development of subtype-selective pharmacological agents targeting glycine receptors and transporters holds significant promise for the future of therapeutics.

References

- 1. Glycine receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]

- 3. Conformational transitions and allosteric modulation in a heteromeric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular determinants of glycine receptor αβ subunit sensitivities to Zn2+-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Glycine receptor - Wikipedia [en.wikipedia.org]

- 7. Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. physoc.org [physoc.org]

- 9. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A comparison of the transport kinetics of glycine transporter 1 and glycine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Glycine Receptors [sigmaaldrich.com]

- 14. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of human α3β GlyR modulation in inflammatory pain and 2, 6-DTBP interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitors of GlyT1 and GlyT2 differentially modulate inhibitory transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycine-HCl Buffer (0.1 M, pH 3.0) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 18. benchchem.com [benchchem.com]

- 19. Agonist and antagonist binding in human glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Site-directed mutagenesis of Gly-15 and Gly-20 in the glycine-rich region of adenylate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. Glycine Receptor α2 Subunit Activation Promotes Cortical Interneuron Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 23. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 24. assaygenie.com [assaygenie.com]

- 25. Glycine-HCl Buffer [protocols.io]

Glycine Hydrochloride as an Allosteric Regulator of NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system, is unique in its requirement for dual agonists: glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Glycine hydrochloride, as a source of glycine, functions as a potent allosteric regulator, binding to the GluN1 subunit and facilitating the glutamate-induced opening of the ion channel. This technical guide provides an in-depth examination of the molecular mechanisms underlying glycine's action on NMDA receptors, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways. Understanding this intricate regulatory mechanism is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders, from schizophrenia to ischemic stroke.

Introduction: The NMDA Receptor and its Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its activation is a complex process that requires the simultaneous binding of the neurotransmitter glutamate to the GluN2 subunits and a co-agonist, such as glycine, to the GluN1 subunits.[3][4] This "coincidence detection" mechanism, which also involves the voltage-dependent removal of a magnesium (Mg2+) block, allows for a tightly regulated influx of calcium (Ca2+) ions, initiating a cascade of downstream signaling events.[2]

Glycine's role transcends that of a simple co-agonist; it is a critical allosteric modulator. In the absence of glycine, glutamate binding is insufficient to effectively open the ion channel.[5] The binding of glycine to its site on the GluN1 subunit induces a conformational change that increases the probability of channel opening in the presence of glutamate, thereby potentiating the receptor's response.[1] The concentration of glycine in the synaptic cleft is therefore a key determinant of NMDA receptor activity and, consequently, synaptic strength.

Quantitative Analysis of Glycine-NMDA Receptor Interaction

The affinity of glycine for its binding site on the NMDA receptor and its efficacy in potentiating receptor currents have been quantified through various experimental paradigms. These quantitative data are essential for understanding the physiological and pharmacological modulation of NMDA receptors.

| Parameter | Value | Receptor Subtype | Experimental Condition | Reference |

| Glycine EC₅₀ | <1 µM | Native neurons | Electrophysiology in dissociated neurons | [1] |

| ~1–3 µM | Recombinant GluN1/GluN2A | Electrophysiology in oocytes | [1] | |

| 0.58 µM | Recombinant GluN1/GluN2A | In the presence of a positive allosteric modulator | [6] | |

| 0.31 µM | Recombinant GluN1/GluN2B | In the presence of a positive allosteric modulator | [6] | |

| 0.24 µM | Recombinant GluN1/GluN2C | In the presence of a positive allosteric modulator | [6] | |

| 0.15 µM | Recombinant GluN1/GluN2D | In the presence of a positive allosteric modulator | [6] | |

| Glycine K_d_ | 24–57 nM | Rat brain membranes | [³H]glycine radioligand binding | [7] |

| ~20 nM | Young rat cortical neurons (high-affinity site) | Electrophysiology | [8] | |

| ~800 nM | Mature rat cortical neurons (low-affinity site) | Electrophysiology | [8] |

Table 1: Glycine Affinity and Potency at NMDA Receptors. This table summarizes key quantitative parameters describing the interaction of glycine with NMDA receptors under various conditions. EC₅₀ (half-maximal effective concentration) values indicate the concentration of glycine required to elicit 50% of the maximal response, while K_d_ (dissociation constant) values represent the affinity of glycine for its binding site.

Visualizing the Molecular Machinery

Understanding the complex interactions and pathways involved in NMDA receptor function is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate the NMDA receptor structure, the signaling cascade upon activation, and a typical experimental workflow.

Caption: NMDA Receptor Structure with Ligand Binding Sites.

Caption: NMDA Receptor Signaling Cascade.

Caption: Experimental Workflow for Studying NMDA Receptor Modulators.

Key Experimental Protocols

The characterization of glycine's allosteric regulation of NMDA receptors relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for three cornerstone assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through NMDA receptors in response to agonist application.

Objective: To quantify the potentiation of glutamate-evoked NMDA receptor currents by varying concentrations of glycine.

Materials:

-

Cultured neurons or HEK293 cells expressing specific NMDA receptor subunits.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators and perfusion system.

-

Borosilicate glass capillaries for patch pipettes.

-

External solution (in mM): 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 0.01 EDTA, and varying concentrations of glycine; pH 7.4.

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂; pH 7.2.

-

Agonist solution: External solution containing a fixed concentration of glutamate (e.g., 100 µM).

Procedure:

-

Prepare cells on coverslips for recording.

-

Pull patch pipettes to a resistance of 3-5 MΩ.

-

Fill the pipette with internal solution and establish a gigaohm seal with a target cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Perfuse the cell with the external solution containing a specific concentration of glycine.

-

Rapidly apply the agonist solution containing glutamate for a defined duration (e.g., 2 seconds).

-

Record the resulting inward current.

-

Wash the cell with the external solution.

-

Repeat steps 6-9 for a range of glycine concentrations to generate a dose-response curve.

-

Analyze the peak current amplitude for each glycine concentration to determine the EC₅₀.

Radioligand Binding Assay

This assay measures the affinity of glycine for its binding site on the NMDA receptor using a radiolabeled ligand.

Objective: To determine the dissociation constant (K_d_) of glycine for the NMDA receptor.

Materials:

-

Rat brain membranes or membranes from cells expressing NMDA receptors.

-

Radioligand, e.g., [³H]glycine.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-labeled glycine for competition studies.

-

Glass fiber filters.

-

Filtration manifold and vacuum pump.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare membrane homogenates from the chosen tissue or cell source.

-

Incubate a fixed amount of membrane protein with increasing concentrations of [³H]glycine in the binding buffer.

-

For non-specific binding determination, include a high concentration of non-labeled glycine in a parallel set of tubes.

-

Incubate the mixture at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the saturation binding data using Scatchard analysis or non-linear regression to determine the K_d_ and B_max_ (maximum number of binding sites).

Calcium Imaging Assay

This technique visualizes and quantifies the influx of calcium through activated NMDA receptors.

Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) in response to NMDA receptor activation by glutamate and glycine.

Materials:

-

Cultured neurons or cells expressing NMDA receptors.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescence microscope with an appropriate filter set and a sensitive camera.

-

Image acquisition and analysis software.

-

External solution as described for patch-clamp experiments.

-

Agonist solution containing glutamate and glycine.

Procedure:

-

Load the cells with the calcium indicator dye according to the manufacturer's protocol.

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Perfuse the cells with the external solution.

-

Acquire baseline fluorescence images.

-

Apply the agonist solution containing glutamate and glycine.

-

Continuously acquire fluorescence images during and after agonist application.

-

Analyze the changes in fluorescence intensity over time for individual cells.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the relative change in [Ca²⁺]i.

-

Compare the magnitude of the calcium response at different glycine concentrations.

Conclusion and Future Directions

This compound, by providing the essential co-agonist glycine, is a fundamental allosteric regulator of NMDA receptor function. The quantitative data and experimental protocols presented in this guide underscore the intricate nature of this regulation. A thorough understanding of how glycine modulates NMDA receptor activity is crucial for dissecting its role in synaptic plasticity and for the rational design of novel therapeutic agents.

Future research should continue to explore the subunit-specific differences in glycine affinity and potentiation, the dynamic regulation of synaptic glycine concentrations, and the development of glycine site-specific modulators with improved pharmacokinetic and pharmacodynamic profiles. Such endeavors hold the promise of yielding new treatments for a host of debilitating neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.

References

- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. Structure and function of NMDA-type glutamate receptor subunits | Neurología (English Edition) [elsevier.es]

- 4. researchgate.net [researchgate.net]

- 5. Single-channel evidence for glycine and NMDA requirement in NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct GluN1 and GluN2 Structural Determinants for Subunit-Selective Positive Allosteric Modulation of N-Methyl-d-aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cytoprotective Effects of Glycine Hydrochloride in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytoprotective effects of glycine (B1666218) hydrochloride in in vitro cell culture models. Glycine, a non-essential amino acid, has demonstrated significant potential in protecting various cell types from a range of injuries, including those induced by hypoxia, ATP depletion, and oxidative stress. This document details the underlying mechanisms of action, provides structured quantitative data, and offers detailed experimental protocols for researchers investigating these protective effects.

Introduction to Glycine's Cytoprotective Properties

Glycine has emerged as a potent cytoprotective agent in numerous studies, safeguarding cells from necrotic cell death induced by various stimuli. Its protective effects have been observed in diverse cell types, most notably in renal tubule cells and hepatocytes. The primary mechanism of glycine's action is not fully elucidated but is understood to be multifactorial, involving the stabilization of the plasma membrane, modulation of ion channels, and interaction with specific signaling pathways. Unlike some cytoprotective agents, glycine's effects are not typically mediated by preventing ATP depletion but rather by enabling cells to better withstand its consequences.

Key Mechanisms of Glycine-Mediated Cytoprotection

The cytoprotective effects of glycine are attributed to several key mechanisms:

-

Inhibition of Plasma Membrane Pore Formation: A leading hypothesis is that glycine prevents the formation of non-specific pores in the plasma membrane that occurs during cell injury, a critical step leading to necrotic cell death. This stabilization of the cell membrane prevents the leakage of intracellular contents and maintains cellular integrity.

-

Interaction with Glycine Receptors (GlyR) and Chloride Channels: Glycine is a primary agonist for glycine receptors (GlyRs), which are ligand-gated chloride channels. While the exact role in non-neuronal cytoprotection is still under investigation, evidence suggests that glycine's binding to a GlyR-like receptor on the plasma membrane is crucial. Interestingly, both agonists (like glycine) and antagonists (like strychnine) of GlyR can exhibit cytoprotective effects, suggesting a mechanism that may be independent of chloride influx.

-

Modulation of mTORC1 Signaling: In the context of muscle cell wasting, glycine has been shown to exert its protective effects through the activation of the mTORC1 signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

-

Inhibition of NINJ1-Mediated Plasma Membrane Rupture: Recent findings have identified a novel mechanism where glycine directly targets and inhibits the clustering of NINJ1, a protein essential for the final execution step of plasma membrane rupture in various forms of lytic cell death, including pyroptosis and necrosis.[1][2][3][4] This action occurs downstream of initial injury signals and represents a key convergence point for glycine's broad cytoprotective activity.[1][2][5]

-

Reduction of Oxidative Stress: Glycine has also been shown to mitigate oxidative stress, a common factor in many forms of cell injury. It can help maintain levels of glutathione (B108866) (GSH), a major intracellular antioxidant.

Quantitative Data on Glycine's Cytoprotective Efficacy

The following tables summarize quantitative data from representative studies, primarily focusing on the lactate (B86563) dehydrogenase (LDH) release assay, a common method for quantifying cell death.

| Cell Type | Insult | Glycine Concentration | % Reduction in LDH Release (Compared to Insult Alone) | Reference |

| Mouse BMDM | Pyroptosis (LPS + Nigericin) | 1-2 mM (IC50) | ~50% | [2] |

| Mouse BMDM | Pyroptosis (LPS + Nigericin) | 5 mM | Significant Protection | [1][2] |

| Human MDM | Pyroptosis (LPS + Nigericin) | 50 mM | Significant Protection | [2] |

| HEK-293 (GlyRα1 transfected) | ATP Depletion | 2 mM | ~40% | |

| MDCK | ATP Depletion | 2 mM | ~94% |

BMDM: Bone Marrow-Derived Macrophages; MDM: Monocyte-Derived Macrophages; HEK-293: Human Embryonic Kidney 293 cells; MDCK: Madin-Darby Canine Kidney cells.

| Amino Acid | Concentration | % Cytoprotection (LDH Release Assay) in Pyroptotic Mouse BMDMs | Reference |

| Glycine | 5 mM | High | [2] |

| Alanine | 5 mM | Moderate | [2] |

| Serine | 5 mM | Low | [2] |

| Valine | 5 mM | Low | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cytoprotective effects of glycine hydrochloride in cell culture.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Cell culture medium (serum-free for the assay)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the growth medium and replace it with 100 µL of serum-free medium containing the desired concentrations of this compound and/or the cytotoxic agent. Include appropriate controls (untreated cells, cells with cytotoxic agent only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Formazan (B1609692) Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis and Necrosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and/or the apoptosis-inducing agent as described for the MTT assay.

-

Cell Harvesting:

-

For adherent cells, gently trypsinize and collect the cells. Also, collect the supernatant containing any floating cells.

-

For suspension cells, collect the cells by centrifugation.

-

-

Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells.

-

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.

Materials:

-

DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)

-

Serum-free cell culture medium or PBS

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density.

-

Treatment: Treat cells with this compound and/or the ROS-inducing agent.

-

DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of working solution of DCFDA (typically 10-25 µM in serum-free medium or PBS) to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measurement:

-

Plate Reader: Remove the DCFDA solution, wash with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

Flow Cytometry: After incubation, wash and resuspend the cells in PBS for analysis.

-

-

Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.

Quantification of Intracellular Glutathione (GSH)

This protocol describes a common colorimetric method using DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)).

Materials:

-

DTNB stock solution

-

Glutathione reductase

-

NADPH

-

Lysis buffer (e.g., 0.1 M phosphate (B84403) buffer with 5 mM EDTA, pH 7.5)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Assay Reaction:

-

In a 96-well plate, add a sample of the supernatant.

-

Add the reaction mixture containing phosphate buffer, DTNB, and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: General experimental workflow for investigating glycine's cytoprotective effects.

Caption: Glycine receptor and chloride channel signaling in cytoprotection.

Caption: mTORC1 signaling pathway in glycine-mediated cytoprotection from muscle atrophy.

Caption: Glycine inhibits NINJ1-mediated plasma membrane rupture.

Conclusion

This compound demonstrates robust cytoprotective effects in a variety of in vitro models of cell injury. Its mechanisms of action are multifaceted, involving the stabilization of the plasma membrane, interaction with specific receptors and signaling pathways, and the mitigation of oxidative stress. The recent discovery of its role in inhibiting NINJ1-mediated cell lysis provides a significant advancement in understanding its broad-spectrum protective capabilities. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of glycine.

References

- 1. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]

- 2. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

The Role of Glycine Hydrochloride in Peptide and Protein Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine (B1666218), the simplest amino acid, is a fundamental building block in biological protein synthesis. Its hydrochloride salt, glycine hydrochloride, however, plays a distinctly different and non-biological role in the broader field of peptide and protein science. This technical guide clarifies the involvement of glycine and its hydrochloride salt, establishing that their primary contributions are not within the core enzymatic or chemical synthesis pathways, but in the critical downstream processes of purification and analysis. This paper will detail the structural implications of glycine in polypeptide chains and provide an in-depth examination of the physicochemical properties of this compound that make it an indispensable tool for affinity chromatography. Furthermore, it will cover the function of glycine in electrophoretic separation. Detailed experimental protocols, quantitative comparisons of methodologies, and process diagrams are provided to equip researchers with a comprehensive understanding of these essential laboratory applications.

Glycine in Biological Peptide Synthesis and Peptide Structure

In biological systems, glycine is incorporated into nascent polypeptide chains by the ribosome. It is encoded by all codons starting with guanine-guanine (GGU, GGC, GGA, GGG). The defining feature of glycine is its single hydrogen atom side chain, which has two major consequences for protein structure:

-

Conformational Flexibility: Lacking a bulky side chain, glycine residues are not sterically hindered. This allows the polypeptide backbone to adopt a much wider range of dihedral angles (phi and psi angles) than any other amino acid. Consequently, glycine is frequently found in tight turns and flexible loops within protein structures, contributing significantly to the protein's overall fold and dynamics.[1]

-

Challenges in Chemical Synthesis: This same flexibility can be a detriment during chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Glycine-rich sequences can exhibit high conformational freedom, which may lead to peptide chain aggregation on the solid support. This aggregation can block reactive sites, leading to incomplete reactions and lower yields.[2]

The biological incorporation of glycine is a core process of translation, where aminoacyl-tRNA synthetase charges a tRNA molecule with glycine, which is then delivered to the ribosome.

Caption: Biological pathway for glycine incorporation into a peptide chain.

This compound in Post-Synthesis Protein Purification

The most significant application of this compound in protein science is in the preparation of low-pH elution buffers for affinity chromatography. This technique is a cornerstone of purification for many proteins, particularly monoclonal antibodies (mAbs) which are captured on columns containing immobilized Protein A or Protein G.

The interaction between the antibody's Fc region and Protein A/G is strong at neutral pH. To disrupt this interaction and release (elute) the purified antibody, the pH must be lowered significantly. This compound is ideally suited for this purpose, as it provides robust buffering capacity in the pH range of 2.2 to 3.6.[3] A common elution buffer is 0.1 M Glycine-HCl at a pH of 2.5-3.0.[4][5] This acidic environment protonates key residues at the binding interface, disrupting the ionic and hydrogen bonds holding the complex together and allowing the purified antibody to be collected.

Quantitative Comparison of Elution Buffers

While highly effective, the low pH of glycine-HCl buffers can pose a risk to the stability of some proteins, potentially causing aggregation or denaturation.[6][7] The choice of elution buffer is therefore a critical optimization step.

| Elution Buffer | Typical pH | Protein Recovery | Purity | Key Considerations |

| 0.1 M Glycine-HCl | 2.5 - 3.0 | High (~8 mg IgG from human serum)[8] | High[8] | Widely used standard; risk of acid-induced aggregation for sensitive proteins. Immediate neutralization of eluate is critical.[4][5] |

| 0.1 M Citric Acid | 3.0 - 3.5 | High (~8 mg IgG from human serum)[8] | High[8] | A common alternative to glycine; may result in a sharper elution peak (smaller volume) than glycine-HCl.[8] |

| Gentle/Mild pH Buffers | 4.5 - 6.0 | >90% (monomer yield)[9] | Comparable or better than low-pH[9] | Proprietary formulations or alternative resin systems designed for pH-sensitive proteins to reduce aggregation.[9] |

| **Chaotropic Agents (e.g., MgCl₂) ** | ~7.0 | Variable | Variable | Disrupts hydrophobic interactions; less common and can be denaturing. |

digraph "Antibody_Purification_Workflow" { graph [fontname="Arial", label="Workflow for Antibody Purification using Glycine-HCl Elution", labelloc=t, fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368"]; edge [fontname="Arial", color="#202124"];"Start" [label="Cell Culture\nSupernatant\n(contains mAb)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; "Load" [label="Load onto\nProtein A/G Column\n(at neutral pH)", fillcolor="#F1F3F4"]; "Bind" [label="Antibody Binds\nto Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Wash" [label="Wash Column\n(remove impurities)", fillcolor="#F1F3F4"]; "Elute" [label="Elute with\n0.1M Glycine-HCl\n(pH 2.5-3.0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Collect" [label="Collect Fractions\ninto Neutralization\nBuffer (e.g., 1M Tris)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Analyze Purity\n(e.g., SDS-PAGE)", shape=parallelogram, fillcolor="#F1F3F4"];

"Start" -> "Load"; "Load" -> "Bind"; "Bind" -> "Wash"; "Wash" -> "Elute"; "Elute" -> "Collect"; "Collect" -> "Analysis"; }

Caption: Workflow for antibody purification using a Glycine-HCl elution buffer.

Experimental Protocol: Antibody Elution from Protein A Agarose (B213101)

-

Column Equilibration: Equilibrate a Protein A agarose column (e.g., 1 mL bed volume) with 5-10 column volumes (CVs) of a neutral pH binding buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

-

Sample Loading: Load the clarified, pH-adjusted cell culture supernatant or antibody solution onto the column.

-

Washing: Wash the column with 5-10 CVs of binding buffer to remove unbound proteins and contaminants. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound antibody with 5-10 CVs of cold 0.1 M Glycine-HCl, pH 2.7. Collect 1 mL fractions into tubes containing 100 µL of 1 M Tris-HCl, pH 8.5 to immediately neutralize the acidic eluate.[8]

-

Analysis: Determine the protein concentration of the fractions by measuring absorbance at 280 nm. Pool the fractions containing the antibody.

-

Buffer Exchange: Perform dialysis or use a desalting column to exchange the purified antibody into a suitable long-term storage buffer (e.g., PBS).

-

Regeneration: Regenerate the Protein A column by washing with several CVs of elution buffer followed by re-equilibration with binding buffer.

Glycine in Post-Synthesis Protein Analysis

Glycine is a critical component of the most common buffer system used in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), the Laemmli method. The running buffer, typically Tris-Glycine buffer (25 mM Tris, 192 mM Glycine, 0.1% SDS, pH ~8.3), is essential for the proper separation of proteins based on their molecular weight.

In this discontinuous buffer system, a stacking gel (pH 6.8) is layered on top of a resolving gel (pH 8.8).

-

Leading Ion: Chloride ions (from the Tris-HCl in the gel buffer) are highly charged and mobile, moving quickly through the gel.

-

Trailing Ion: Glycine, with a pKa of its amino group around 9.6, exists predominantly in its zwitterionic (nearly neutral) state in the pH 6.8 stacking gel. This makes it much less mobile than chloride.

This difference in mobility creates a moving voltage gradient between the leading chloride and trailing glycine ions. Proteins are "stacked" into a very thin band in this gradient before entering the resolving gel. Once in the resolving gel (pH 8.8), glycine becomes more negatively charged and its mobility increases, allowing the proteins to "unstack" and separate according to their size. For resolving very small proteins (<20 kDa), a Tris-Tricine system is often preferred as Tricine has a lower pKa, making it a more efficient trailing ion for smaller molecules.[2][10]

Caption: General workflow for protein separation via Tris-Glycine SDS-PAGE.

Experimental Protocol: Preparation of 10X Tris-Glycine SDS Running Buffer

-

Weigh Reagents:

-

Tris base: 30.3 g

-

Glycine: 144.0 g

-

Sodium Dodecyl Sulfate (SDS): 10.0 g

-

-

Dissolve: Add the Tris base and glycine to 800 mL of deionized water. Stir until fully dissolved.

-

Add SDS: Add the SDS and stir gently to avoid excessive frothing until it is dissolved.

-

Adjust Volume: Adjust the final volume to 1 L with deionized water.

-

Storage: Store at room temperature. Dilute 1:10 with deionized water to create the 1X working solution before use. The pH of the 10X solution should be approximately 8.3 and should not be adjusted.[2]

Conclusion: A Role External to the Core Synthesis Machinery

This guide demonstrates that while glycine is a direct participant in the biological synthesis of proteins, the utility of This compound in peptide and protein research is not in the core synthesis pathways themselves. There is no evidence to suggest its use as a standard reagent in the reaction chemistries of SPPS or in the buffered systems of in vitro translation.

Instead, the value of this compound is realized in post-synthesis and analytical workflows. Its ability to create a stable, low-pH environment makes it the reagent of choice for eluting proteins from affinity media, a critical step in purification. Concurrently, glycine in its zwitterionic form is fundamental to the resolving power of Tris-Glycine SDS-PAGE, the most common method for protein analysis. For researchers and drug developers, understanding this distinction is crucial for the effective design of robust purification and characterization protocols. This compound is not a component of protein synthesis, but rather an essential tool for working with the products of synthesis.

References

- 1. goldbio.com [goldbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of three elution buffers on the recovery and structure of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Protein A chromatography increases monoclonal antibody aggregation rate during subsequent low pH virus inactivation hold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solution pH jump during antibody and Fc-fusion protein thaw leads to increased aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad.com [bio-rad.com]

- 9. Evaluation of mild pH elution protein A resins for antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Glycine Hydrochloride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction